molecular formula C21H20ClN3OS B2476678 7-(2-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane CAS No. 1795302-24-7

7-(2-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane

Cat. No.: B2476678
CAS No.: 1795302-24-7
M. Wt: 397.92
InChI Key: RJCXNBMGRUZTKY-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a pyrazole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes using Rh(III)-catalyzed and solvent-controlled C–H bond functionalization . This method provides a straightforward way to achieve the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane is unique due to its combination of a thiazepane ring, pyrazole moiety, and chlorophenyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c22-19-8-2-1-7-18(19)20-9-12-24(13-14-27-20)21(26)16-5-3-6-17(15-16)25-11-4-10-23-25/h1-8,10-11,15,20H,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCXNBMGRUZTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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